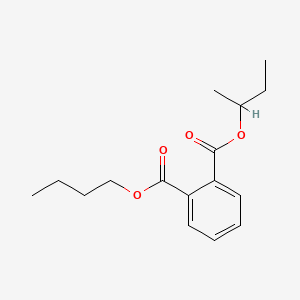

Butyl sec-Butyl Phthalate

Description

Properties

IUPAC Name |

2-O-butan-2-yl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-6-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12(3)5-2/h7-10,12H,4-6,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSFDAQRGXFPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334048 | |

| Record name | Butyl sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97621-09-5 | |

| Record name | Butyl sec-butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via a two-step mechanism:

-

Monobasic Ester Formation : Phthalic anhydride reacts with butanol to form monobutyl phthalate.

-

Dibasic Ester Formation : The monobutyl phthalate undergoes further esterification with sec-butanol to yield this compound.

The molar ratio of phthalic anhydride to alcohols is critical. Studies suggest a 1:2.5 ratio (phthalic anhydride : total alcohols) optimizes esterification efficiency, minimizing unreacted intermediates.

Catalytic Esterification with Solid Acid Catalysts

To address environmental and corrosion concerns associated with liquid acids, solid acid catalysts have gained prominence. Sulfamic acid and aluminum oxide are notable examples.

Sulfamic Acid as a Catalyst

A study by Patil et al. demonstrated sulfamic acid’s efficacy in phthalate ester synthesis. Key findings include:

-

Optimal Catalyst Loading : 6% (by weight) of the reaction mixture.

-

Temperature Range : 130–180°C, achieving 89% conversion in 1.5 hours.

-

Molar Ratio : 1:2 (phthalic anhydride : n-butanol).

While this study focused on n-butanol, the principles apply to sec-butanol due to similar reactivity profiles. Sulfamic acid’s recyclability and minimal by-product formation make it a sustainable alternative to sulfuric acid.

Aluminum Oxide in Industrial Processes

A patent by CN103030563A highlights aluminum oxide (Al₂O₃) as a robust catalyst for dibutyl phthalate synthesis. Adapting this for this compound:

-

Catalyst Concentration : 0.3–1.2% of the reaction mass.

-

Reaction Temperature : 140–240°C, with higher temperatures reducing reaction time to 1–4 hours.

-

Yield Enhancement : Steam distillation post-reaction removes excess alcohols, improving purity.

Industrial-Scale Synthesis Processes

Industrial production emphasizes continuous processes and cost-effectiveness. A patent by CN1143627A outlines a scalable method for benzyl phthalate derivatives, adaptable to this compound.

Key Industrial Steps

-

Esterification Reactor Design : Continuous stirred-tank reactors (CSTRs) maintain homogeneous mixing and temperature control.

-

Catalyst Selection : Triethylamine or similar organic amines facilitate esterification at 90–140°C, with pH maintained above 8 using sodium carbonate.

-

Purification Cascade :

Optimization of Reaction Parameters

Experimental data underscore the interplay between temperature, catalyst type, and reaction time.

Temperature and Conversion Efficiency

| Temperature (°C) | Catalyst | Conversion (%) | Time (h) |

|---|---|---|---|

| 130–180 | Sulfamic acid | 89 | 1.5 |

| 140–240 | Aluminum oxide | 92 | 4.0 |

| 115–120 | Triethylamine | 85 | 3.0 |

Higher temperatures accelerate kinetics but risk side reactions, necessitating a balance.

Molar Ratio Impact

A molar ratio of 1:2.5 (phthalic anhydride : total alcohols) maximizes esterification efficiency. Excess alcohol drives equilibrium toward product formation but complicates purification.

Purification and Post-Processing Techniques

Post-synthesis purification ensures compliance with industrial standards.

Distillation and Filtration

Chemical Reactions Analysis

Types of Reactions: Butyl sec-Butyl Phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (butanol and sec-butanol).

Oxidation: Oxidative reactions can lead to the formation of phthalic acid and other oxidation products.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid, butanol, and sec-butanol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Method:

Butyl sec-Butyl Phthalate is synthesized through the esterification of phthalic anhydride with a mixture of butanol and sec-butanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester. The general reaction can be represented as follows:Chemical Properties:

- Molecular Formula: C₁₄H₂₄O₄

- Molecular Weight: 252.34 g/mol

- Physical State: Colorless liquid

- Boiling Point: Approximately 300 °C

Scientific Research Applications

This compound has several notable applications in scientific research:

-

Chemistry:

- Plasticizer in Polymers: It is extensively used in the production of flexible plastics and polymers, improving their mechanical properties.

- Synthesis Intermediate: Serves as a precursor for synthesizing other chemical compounds.

-

Biology:

- Endocrine Disruption Studies: Investigated for its effects on biological systems, particularly its role in disrupting endocrine functions.

-

Medicine:

- Toxicological Studies: Assessed for potential adverse effects on human health, especially regarding reproductive health.

-

Industry:

- Consumer Products Manufacturing: Utilized in various products such as toys, packaging materials, and medical devices due to its favorable properties.

Case Studies

-

Case Study on Endocrine Disruption:

A study published in Environmental Health Perspectives examined the effects of phthalates, including this compound, on reproductive health. Researchers found that exposure correlated with altered hormone levels in both animal models and human subjects, suggesting significant implications for developmental outcomes (PMC8204916) . -

Toxicological Assessment:

Research conducted by the European Food Safety Authority highlighted the potential risks associated with phthalates in consumer products. The assessment emphasized the need for regulatory measures due to observed reproductive toxicity linked to compounds like this compound (EFSA) . -

Industrial Application Study:

An analysis of plasticizers in industrial applications demonstrated that this compound provides superior flexibility and stability compared to other phthalates when used in PVC formulations (Industrial Chemicals) .

Mechanism of Action

Butyl sec-Butyl Phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse effects on reproductive and developmental processes. The compound interacts with nuclear receptors in various tissues, altering gene expression and disrupting normal hormonal signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Butyl sec-Butyl Phthalate with structurally or functionally related compounds, based on extrapolated data and evidence references:

Research Findings:

- Workplace Safety : Handling precautions for this compound align with those for sec-Butyl Acetate (e.g., local exhaust ventilation, flame-resistant tools, PPE) due to flammability and inhalation risks .

- Environmental Impact : Like other phthalates, it may persist in aquatic systems, though its branched structure could reduce biodegradability compared to linear-chain analogs .

Biological Activity

Butyl sec-butyl phthalate (BSBP) is a member of the phthalate family, which are widely used as plasticizers in various industries. This article explores the biological activity of BSBP, focusing on its antibacterial, anticancer, and potential endocrine-disrupting properties, along with relevant research findings and case studies.

Chemical Structure and Properties

BSBP is an ester derived from phthalic acid and butanol. Its chemical structure can be represented as:

BSBP appears as a colorless oily liquid that is generally insoluble in water but soluble in organic solvents like chloroform and ether.

Table 1: Antibacterial Activity of Dibutyl Phthalate

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Klebsiella pneumoniae | 8 |

| Streptococcus pneumoniae | 8 |

Anticancer Properties

There is emerging evidence that compounds related to phthalates exhibit anticancer properties. For example, DBP has been shown to inhibit murine tyrosinase activity in melanoma cells by approximately 25% at a concentration of 10 μM . This suggests that BSBP may also possess similar anticancer potential due to its structural relationship with DBP.

Endocrine Disruption Potential

Phthalates, including BSBP, have raised concerns regarding their endocrine-disrupting effects. Studies have indicated that exposure to certain phthalates can lead to alterations in hormone levels and reproductive health issues in both humans and wildlife . Specifically, butyl benzyl phthalate (BBP), another phthalate, has shown significant effects on oxidative stress and inflammation in aquatic organisms, indicating a potential mechanism for endocrine disruption .

Case Study: Environmental Impact of BBP

A study involving zebrafish exposed to BBP revealed that concentrations as low as 500 μg/L caused lipid peroxidation and DNA damage, leading to inflammatory responses in liver tissues . This raises concerns about the environmental persistence of phthalates like BSBP and their biological impacts.

The biological activities of phthalates are often mediated through various biochemical pathways. For instance:

- Antibacterial Action : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Mechanism : Phthalates may exert their effects through modulation of signaling pathways involved in cell proliferation and apoptosis.

- Endocrine Disruption : Phthalates can interfere with hormone signaling pathways by mimicking or blocking natural hormones.

Q & A

Basic Research Questions

Q. How can Butyl sec-Butyl Phthalate be structurally characterized and quantified in laboratory settings?

- Methodological Answer : Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification. Calibrate instruments using certified reference standards (e.g., molecular weight: 278.343 g/mol, CAS 97621-09-5) to ensure accuracy. Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on ester functional groups and branching patterns .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer : Follow OSHA guidelines for hazardous chemical handling:

- Use solvent-resistant gloves (e.g., polyethylene or Teflon) and indirect-ventilation safety goggles to prevent skin/eye contact .

- Implement local exhaust ventilation systems to maintain airborne concentrations below 200 ppm. Conduct routine air sampling under OSHA 1910.1020 to monitor exposure levels .

- Store separately from oxidizers, strong acids, and bases in grounded, non-reactive containers to avoid reactivity risks .

Q. What are the primary metabolic pathways and biomarkers for detecting this compound exposure in biological samples?

- Methodological Answer : Analyze urine or serum samples for monoester metabolites (e.g., mono-sec-butyl phthalate) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Include enzymatic hydrolysis steps to cleave glucuronide conjugates and improve detection sensitivity. Validate assays against spiked matrices to account for matrix effects .

Advanced Research Questions

Q. How can contradictory findings in this compound toxicity studies be systematically resolved?

- Methodological Answer : Apply the Protocol for Systematic Reviews of Phthalate Toxicity:

- Separate epidemiological and animal data during synthesis to avoid interspecies extrapolation errors .

- Conduct dose-response alignment using physiologically based pharmacokinetic (PBPK) modeling to reconcile differences between high-dose animal studies and low-dose human exposures .

- Report uncertainties via GRADE (Grading of Recommendations, Assessment, Development, and Evaluations) criteria, emphasizing limitations in study design or exposure misclassification .

Q. What experimental designs are optimal for assessing the endocrine-disrupting effects of this compound?

- Methodological Answer : Use in vitro assays such as ER-CALUX (Estrogen Receptor Chemical Activated Luciferase Gene Expression) to quantify estrogenic activity. For in vivo studies, employ Sprague-Dawley rats with controlled exposure windows (e.g., gestational days 12–18) and measure endpoints like anogenital distance, serum hormone levels, and thyroid histopathology. Include positive controls (e.g., diethylstilbestrol) and blinded sample analysis to reduce bias .

Q. How can researchers address data gaps in the environmental persistence and degradation kinetics of this compound?

- Methodological Answer : Perform accelerated degradation studies under simulated environmental conditions:

- Use UV-Vis spectroscopy to track photodegradation rates in aqueous solutions at varying pH levels.

- Apply OECD 301B (Ready Biodegradability Test) to assess microbial breakdown in activated sludge.

- Quantify hydrolysis products (e.g., phthalic acid) via ion chromatography and correlate degradation rates with temperature and humidity parameters .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Standardize reaction conditions using anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using flash chromatography with gradient elution (e.g., hexane/ethyl acetate). Characterize derivatives with Fourier-transform infrared spectroscopy (FTIR) to confirm functional group modifications .

Q. How should researchers design longitudinal studies to evaluate chronic low-dose exposure effects of this compound?

- Methodological Answer : Implement nested case-control designs within cohort studies to balance feasibility and statistical power. Collect repeated biomonitoring samples (e.g., quarterly urine tests) and link exposure data to electronic health records for outcome tracking. Use mixed-effects models to account for intra-individual variability and confounding factors like diet or co-exposure to other phthalates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.